molecular formula C9H7ClOSe B14455667 3-[(4-Chlorophenyl)selanyl]prop-2-enal CAS No. 74824-72-9

3-[(4-Chlorophenyl)selanyl]prop-2-enal

Katalognummer: B14455667
CAS-Nummer: 74824-72-9
Molekulargewicht: 245.57 g/mol
InChI-Schlüssel: RLDIUKDLWQPESM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)selanyl]prop-2-enal is an organic compound that features a selenium atom bonded to a prop-2-enal group and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)selanyl]prop-2-enal typically involves the reaction of 4-chlorophenylselenol with acrolein under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Chlorophenyl)selanyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-[(4-Chlorophenyl)selanyl]prop-2-enal has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound’s unique properties make it a valuable tool in studying biological processes involving selenium.

    Medicine: Research has explored its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and chemical processes that leverage its unique reactivity.

Wirkmechanismus

The mechanism by which 3-[(4-Chlorophenyl)selanyl]prop-2-enal exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which can modulate various biochemical pathways. The compound may target molecular pathways involving oxidative stress and inflammation, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a 4-chlorophenyl group and a prop-2-enal group bonded to selenium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

74824-72-9

Molekularformel

C9H7ClOSe

Molekulargewicht

245.57 g/mol

IUPAC-Name

3-(4-chlorophenyl)selanylprop-2-enal

InChI

InChI=1S/C9H7ClOSe/c10-8-2-4-9(5-3-8)12-7-1-6-11/h1-7H

InChI-Schlüssel

RLDIUKDLWQPESM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1Cl)[Se]C=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.